(4-methoxy-3-sulfamoylphenyl)boronic acid
Description
(4-methoxy-3-sulfamoylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The specific structure of this compound includes a methoxy group (-OCH₃) and a sulfamoyl group (-SO₂NH₂) attached to a phenyl ring, which is further bonded to a boronic acid group (-B(OH)₂)
Properties
CAS No. |
874459-73-1 |
|---|---|
Molecular Formula |
C7H10BNO5S |
Molecular Weight |
231 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-3-sulfamoylphenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylboronic acid and sulfamoyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methoxyphenylboronic acid is reacted with sulfamoyl chloride in the presence of the base, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-3-sulfamoylphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Although less common, the compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (4-methoxy-3-sulfamoylphenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used to study enzyme inhibition, particularly enzymes that interact with boronic acids. It may also serve as a probe in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as an intermediate in organic synthesis makes it valuable for large-scale chemical manufacturing.
Mechanism of Action
The mechanism by which (4-methoxy-3-sulfamoylphenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of enzymes that have active sites containing these groups. This interaction can disrupt the normal function of the enzyme, leading to its inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenylboronic acid
- 4-(methanesulfonyl)phenylboronic acid
- 3-sulfamoylphenylboronic acid
Uniqueness
(4-methoxy-3-sulfamoylphenyl)boronic acid is unique due to the presence of both methoxy and sulfamoyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it more versatile in various chemical reactions compared to its analogs. The sulfamoyl group, in particular, enhances its ability to interact with biological molecules, making it more effective in enzyme inhibition studies.
Biological Activity
(4-methoxy-3-sulfamoylphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms, and applications based on recent research findings.
Chemical Structure and Properties
The compound this compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical research. The sulfonamide group contributes to its biological interactions, potentially enhancing its efficacy as an enzyme inhibitor.
The biological activity of this compound is primarily attributed to its dual functionality:
- Boronic Acid Group : This group can interact with various biological targets, particularly enzymes that utilize diols as substrates. The reversible covalent bond formation allows for modulation of enzyme activity.
- Sulfonamide Group : This moiety may mimic natural substrates and interfere with enzyme function, contributing to the compound's potential as an inhibitor.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.
- Antibacterial Activity : Research indicates that it possesses antibacterial effects, making it a candidate for developing antimicrobial agents.
- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Cream Formulation
A study investigated the incorporation of this compound into a cream formulation aimed at enhancing skin health through antioxidant and antibacterial properties. The cream was subjected to dermatological testing, demonstrating safety and efficacy in reducing oxidative damage on skin cells.
Case Study 2: Enzyme Inhibition Studies
In vitro assays showed that the compound effectively inhibited acetylcholinesterase and butyrylcholinesterase, suggesting its potential application in treating conditions such as Alzheimer's disease. The inhibition kinetics were characterized, providing insights into the compound's mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
